Ugilec 141

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Ugilec 141, a mixture of tetrachlorobenzyltoluenes (TCBTs), was introduced as a replacement for PCBs in the early 1980s. Its synthesis aimed at reducing environmental and health impacts associated with PCBs, leveraging its physicochemical properties for similar industrial applications while ensuring lower toxicity and environmental persistence (Kramer et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound, primarily composed of chlorinated benzyltoluenes, plays a crucial role in its chemical behavior and environmental fate. The presence of chlorinated compounds contributes to its stability and persistence, which, while reduced compared to PCBs, still necessitates careful management and disposal (Ehmann & Ballschmiter, 1989).

Chemical Reactions and Properties

This compound undergoes various chemical reactions due to its complex structure. Its interaction with biological systems, such as the induction of hepatic microsomal mono-oxygenases in fish, has been studied to assess its environmental impact. Although it shows some activity, it is a milder inducer compared to classical inducers like β-naphthoflavone (Addison et al., 1991).

Physical Properties Analysis

The physical properties of this compound, including its solubility, boiling point, and vapor pressure, are critical for understanding its behavior in the environment and during use in industrial applications. These properties influence its distribution, bioaccumulation, and potential for long-range environmental transport.

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, degradation pathways, and potential for bioaccumulation, are essential for assessing the environmental and health risks of this compound. Its structural similarity to PCBs raises concerns about its potential toxicity and environmental persistence, necessitating thorough investigations to ensure its safer use as a PCB substitute (Murk et al., 1991).

Aplicaciones Científicas De Investigación

Retardante de Llama

Ugilec 141 es un compuesto organoclorado que ha sido estudiado por sus propiedades como retardante de llama {svg_1}. Esto lo hace útil en materiales que necesitan resistir la ignición o retardar la propagación del fuego.

Ciencia Ambiental

En el campo de la ciencia ambiental, this compound es de particular interés debido a su persistencia y potencial de bioacumulación {svg_2}. Los investigadores estudian sus efectos a largo plazo en el medio ambiente y los organismos.

Toxicología

This compound también se estudia en toxicología, donde los investigadores examinan sus posibles efectos nocivos sobre los organismos vivos {svg_3}. Esto incluye estudiar su impacto en la salud humana y la vida silvestre.

Sistemas Hidráulicos

This compound, una mezcla técnica de diclorobencilodiclorotoluenos (DBDT), tiene propiedades físicas y químicas comparables a los PCB, lo que lo hace comercialmente disponible para su uso en sistemas hidráulicos {svg_4}.

Generación de Armónicos de Alto Orden

This compound se ha utilizado en investigaciones relacionadas con la generación de armónicos de alto orden en un láser de electrones libres sembrado {svg_5}. Esto implica la generación de armónicos desde el segundo hasta el séptimo orden a 23 nm, lo que lleva a una clara mejora de la intensidad y la coherencia temporal {svg_6}.

Producción de Luz Extrema Ultravioleta

El uso de this compound en un láser de electrones libres puede proporcionar luz extrema ultravioleta intensa y coherente {svg_7}. Esto tiene aplicaciones potenciales en varios campos, como la ciencia de los materiales, la química y la física.

Safety and Hazards

Mecanismo De Acción

Target of Action

Ugilec 141, a technical mixture of tetrachlorobenzyltoluenes (TCBTs), is an organochlorine compound . It is primarily used as an adsorbent for organic and inorganic substances in gases, liquids, and solids . It is also used in industrial applications for wastewater purification, air purification, harmful substance removal, and mixture separation .

Mode of Action

The mode of action of this compound is primarily through its strong adsorption capacity, which is attributed to its highly porous structure and large specific surface area . This allows it to effectively bind and remove various substances from different mediums .

Biochemical Pathways

Studies involving this compound often focus on its distribution in the environment, especially in aquatic ecosystems, and its long-term effects on wildlife .

Pharmacokinetics

A study on rats indicated that this compound was eliminated faster from rat liver tissue than 2,2′,4,5′5-pncb . The estimated half-lives of the TCBTs ranged from 26 to 111 days .

Result of Action

The primary result of this compound’s action is the adsorption and removal of various substances from different mediums, contributing to the purification of air, water, and other mixtures . Due to its persistence and bioaccumulation potential, it may have ecological impacts .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence and bioaccumulation potential can lead to its accumulation in the environment, particularly in aquatic ecosystems . Moreover, the European Union has restricted the use of this substance due to its toxicity to aquatic life and long-lasting effects .

Análisis Bioquímico

Biochemical Properties

Ugilec 141 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with chlorobenzyltoluenes and trichlorobenzenes . These interactions are crucial in understanding the compound’s biochemical behavior and its potential effects on biological systems.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt normal cellular activities, leading to potential toxic effects . The compound’s impact on gene expression and cell signaling pathways is particularly significant, as it can alter the normal functioning of cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . These interactions can result in enzyme inhibition or activation, ultimately affecting various biochemical pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential long-term effects . The compound’s stability and degradation products are essential considerations in understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes. Studies have indicated threshold effects, where the compound’s toxicity becomes apparent at specific dosage levels . Understanding these dosage effects is crucial for assessing the compound’s safety and potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and its impact on metabolite levels are essential aspects of its biochemical behavior . These interactions can affect the overall metabolic processes within the cell, leading to potential alterations in cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these transport mechanisms is essential for comprehending the compound’s distribution and accumulation in biological systems.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding how this compound exerts its effects at the subcellular level.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ugilec 141 involves multiple steps of reactions starting from readily available starting materials.", "Starting Materials": [ "1-bromodecane", "Sodium ethoxide", "1-Decene", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Activated carbon", "Acetone", "Methanesulfonic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 1-Decene by the oligomerization of ethylene using a Ziegler-Natta catalyst.", "Step 2: Alkylation of sodium ethoxide with 1-bromodecane to form decyl ethyl ether.", "Step 3: Hydrolysis of decyl ethyl ether using hydrochloric acid to form decanol.", "Step 4: Oxidation of decanol using sodium bicarbonate and sodium chloride to form decanoic acid.", "Step 5: Esterification of decanoic acid with methanol using sulfuric acid to form methyl decanoate.", "Step 6: Reduction of methyl decanoate using sodium borohydride to form decanol.", "Step 7: Conversion of decanol to decyl chloride using thionyl chloride.", "Step 8: Alkylation of decyl chloride with 1-decene using sodium hydroxide to form Ugilec 141.", "Step 9: Purification of Ugilec 141 using activated carbon and recrystallization from acetone.", "Step 10: Reduction of Ugilec 141 using hydrogen gas to form decane." ] } | |

Número CAS |

111483-93-3 |

Fórmula molecular |

N/A |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

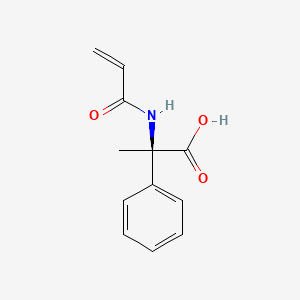

![N'-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide](/img/structure/B1166434.png)